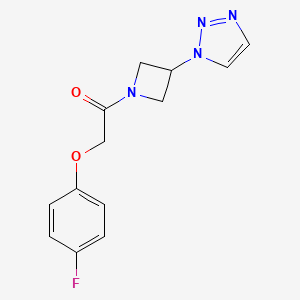
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Scientific Research Applications
Azetidinyl Compounds
Azetidines and their derivatives, including azetidinyl groups, have been studied for various pharmaceutical and biological applications due to their unique structural properties. For instance, ezetimibe, a drug containing an azetidinone moiety, has been shown to inhibit the absorption of cholesterol by the small intestine, significantly reducing plasma cholesterol levels (Patrick et al., 2002). This demonstrates the utility of azetidinyl compounds in developing lipid-lowering medications.
Triazolyl Compounds
Triazoles and their derivatives are widely recognized for their pharmacological significance, particularly in the development of antifungal and antibacterial agents. A notable example is the use of triazoles in treating tuberculosis, where oxazolidinone antibiotics such as linezolid and AZD5847 have shown promise. These compounds exhibit significant therapeutic effects in patients with drug-resistant strains of tuberculosis, highlighting the potential of triazolyl compounds in addressing challenging infectious diseases (Coleman et al., 2014).
Fluorophenoxy Compounds
Compounds featuring the fluorophenoxy moiety are explored for their biological activity and potential in drug development. For example, fluorophenoxy groups are present in molecules investigated for their action on central nervous system receptors, such as nicotinic acetylcholine receptors, indicating their role in developing treatments for neurodegenerative diseases and conditions related to neurotransmitter dysfunction (Bottlaender et al., 2003).
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2/c14-10-1-3-12(4-2-10)20-9-13(19)17-7-11(8-17)18-6-5-15-16-18/h1-6,11H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGMQOXQZVGIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)F)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



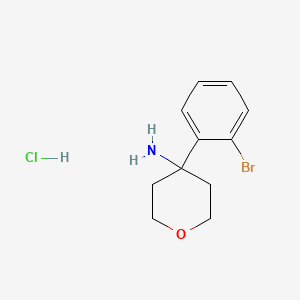
![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2709075.png)
![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709076.png)
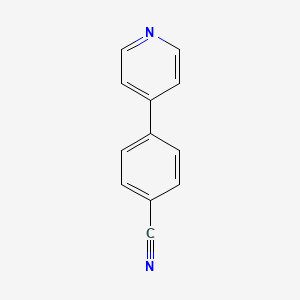
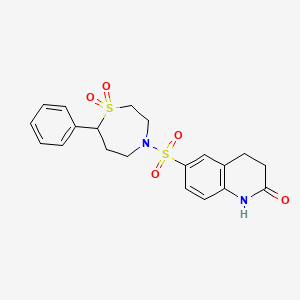
![2-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2709080.png)


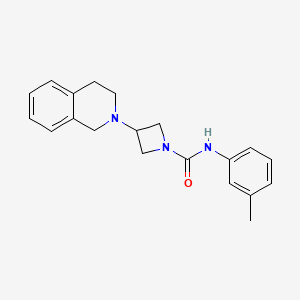
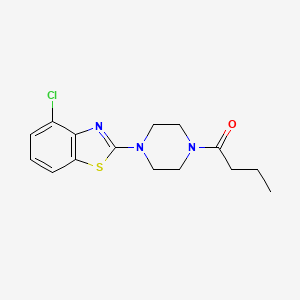
![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2709087.png)
![(4-chlorophenyl)[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]methanone](/img/structure/B2709089.png)